molecular formula C16H29N3OS B2404813 N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide CAS No. 1797379-04-4

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide

Cat. No. B2404813
CAS RN: 1797379-04-4
M. Wt: 311.49
InChI Key: HWVRAEIZMFVBDQ-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide, also known as CTX-0294885, is a small molecule inhibitor that has shown promise in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide is a selective inhibitor of the protein kinase C (PKC) theta isoform, which is involved in various cellular processes, including T cell activation, cytokine production, and inflammation. By inhibiting PKC theta, N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide can modulate the immune response and reduce inflammation. The exact mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide is still under investigation, but it is believed to involve the inhibition of downstream signaling pathways and the modulation of gene expression.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has been shown to have various biochemical and physiological effects, including the inhibition of PKC theta activity, the modulation of immune response, and the reduction of inflammation. In preclinical studies, N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has been shown to improve cardiac function and reduce the risk of heart failure. N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In addition, N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has several advantages for lab experiments, including its selectivity for PKC theta, its ability to modulate the immune response and reduce inflammation, and its potential therapeutic effects in various diseases. However, there are also some limitations to using N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide in lab experiments, including its potential toxicity, its limited solubility, and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide, including:
1. Further studies to determine the optimal dosage and administration of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide in different diseases.
2. Studies to investigate the potential synergistic effects of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide with other drugs or therapies.
3. Studies to investigate the potential toxicity and side effects of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide in different cell types and animal models.
4. Studies to investigate the potential therapeutic effects of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide in other diseases, such as autoimmune diseases and neurodegenerative diseases.
5. Studies to investigate the mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide and its downstream signaling pathways.
Conclusion:
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide is a promising small molecule inhibitor that has shown potential therapeutic effects in various diseases. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to determine the optimal dosage and administration of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide in different diseases and to investigate its potential synergistic effects with other drugs or therapies.

Synthesis Methods

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has been synthesized using different methods, including the reaction between 2-(ethylsulfanyl)cyclohexylamine and N-(1-cyano-1,2-dimethylpropyl)glycine followed by coupling with 1,1'-carbonyldiimidazole. The final product was purified by column chromatography and characterized by NMR and mass spectrometry. Other methods have also been reported, such as the use of 2-(ethylsulfanyl)cyclohexylamine and N-(1-cyano-1,2-dimethylpropyl)glycine ethyl ester followed by hydrolysis and coupling with 1,1'-carbonyldiimidazole.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In inflammation research, N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases. In cardiovascular research, N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has been shown to improve cardiac function and reduce the risk of heart failure.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(2-ethylsulfanylcyclohexyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3OS/c1-5-21-14-9-7-6-8-13(14)18-10-15(20)19-16(4,11-17)12(2)3/h12-14,18H,5-10H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVRAEIZMFVBDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCCCC1NCC(=O)NC(C)(C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide

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